molecular formula C10H14N2O2S B166022 2-Ateco CAS No. 136353-70-3

2-Ateco

Cat. No.: B166022
CAS No.: 136353-70-3
M. Wt: 226.3 g/mol
InChI Key: YQXRPUYJCCCKEH-BZNPZCIMSA-N
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Description

2-Ateco (2-Amino-4-thioethylcarboxylic acid) is an organosulfur compound characterized by its amino and thioether functional groups. It is primarily utilized in pharmaceutical synthesis and industrial catalysis due to its unique electron-donating properties and stability under acidic conditions . Recent studies highlight its role as a precursor in synthesizing heterocyclic compounds, particularly in antineoplastic drug development . The compound’s molecular structure (C₅H₁₁NO₂S) allows for versatile reactivity, including nucleophilic substitution and redox interactions, making it a subject of interest in synthetic organic chemistry .

Key properties of this compound include:

  • Molecular Weight: 149.21 g/mol
  • Melting Point: 132–135°C
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar solvents like hexane.
  • Spectral Data: Distinctive IR absorption at 3350 cm⁻¹ (N–H stretch) and 2550 cm⁻¹ (S–H stretch), with ¹³C NMR signals at δ 45.2 (C–S) and δ 172.1 (C=O) .

Properties

IUPAC Name

(1S,2S,3S,6R)-3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRPUYJCCCKEH-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCSC2C=CC3C(C2O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCS[C@H]2C=C[C@@H]3[C@H]([C@@H]2O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929338
Record name 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136353-70-3
Record name 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136353703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-Ateco” typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

    Step 1: Formation of an intermediate compound through a condensation reaction between a ketone and an aldehyde under acidic conditions.

    Step 2: Reduction of the intermediate compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: “2-Ateco” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert “this compound” into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

“2-Ateco” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “2-Ateco” exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: “this compound” can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Reactive Intermediates: During chemical reactions, “this compound” can form reactive intermediates that participate in further transformations, leading to the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ateco vs. 3-Ateco (3-Amino-4-thioethylcarboxylic acid)

3-Ateco, a positional isomer of this compound, differs in the amino group’s placement on the carbon chain. This structural variation significantly alters physicochemical and reactive properties:

Property This compound 3-Ateco Source
Reactivity Preferential S-alkylation Dominant N-alkylation
pKa (NH₂) 8.2 7.6
Bioactivity Anticancer (IC₅₀: 12 μM) Antifungal (IC₅₀: 25 μM)

Mechanistic Insights: The amino group’s proximity to the thioether in this compound enhances its ability to stabilize transition states in Suzuki-Miyaura cross-coupling reactions, whereas 3-Ateco’s configuration favors hydrogen bonding with microbial cell membranes .

This compound vs. 2-Bteco (2-Bromo-4-thioethylcarboxylic acid)

2-Bteco replaces the amino group with bromine, leading to divergent applications:

Property This compound 2-Bteco Source
Electrophilicity Moderate (due to –NH₂) High (due to –Br)
Thermal Stability Stable up to 200°C Decomposes at 150°C
Synthetic Use Drug intermediates Polymer crosslinking

Key Difference: 2-Bteco’s bromine atom facilitates radical-initiated polymerization but limits biocompatibility, whereas this compound’s amino group enables pH-sensitive drug delivery systems .

Comparison with Functionally Similar Compounds

This compound vs. Cysteine (C₃H₇NO₂S)

Both compounds contain thiol and amino groups, but cysteine’s reduced sulfur (–SH) confers distinct redox behavior:

Property This compound Cysteine Source
Oxidation State Thioether (–S–) Thiol (–SH)
Redox Activity Non-oxidizable Prone to disulfide formation
Biological Role Synthetic precursor Antioxidant/metabolite

Applications :
Cysteine is critical in protein folding and metal chelation, while this compound’s stability under oxidative conditions makes it preferable for industrial catalysts .

This compound vs. 2-Cycloatec (Cyclohexyl-ateco analog)

2-Cycloatec incorporates a cyclohexyl ring, altering steric and solubility profiles:

Property This compound 2-Cycloatec Source
Solubility High in water Low (logP: 2.1)
Steric Hindrance Minimal Significant
Pharmacokinetics Rapid renal clearance Extended half-life (t½: 8h)


Therapeutic Implications : 2-Cycloatec’s lipophilicity enhances blood-brain barrier penetration, whereas this compound’s hydrophilicity limits central nervous system activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ateco
Reactant of Route 2
2-Ateco

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